molecular formula C21H33N3O2 B6009056 [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone

Cat. No.: B6009056
M. Wt: 359.5 g/mol
InChI Key: DSTBQCSRRJTMCE-UHFFFAOYSA-N
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Description

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the oxazole moiety. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving diamines and cyclic ketones under acidic or basic conditions.

    Introduction of the Oxazole Moiety: This step often involves the cyclization of appropriate precursors such as amino alcohols or amino acids with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone: can be compared with other spirocyclic compounds and oxazole derivatives.

    Spirocyclic Compounds: These include spiro[4.5]decanes and other spirocyclic amines.

    Oxazole Derivatives: Compounds such as 5-methyl-1,3-oxazole and its analogs.

Uniqueness

The uniqueness of this compound lies in its combined spirocyclic and oxazole structure, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-19(22-16-26-17)20(25)24-13-10-21(15-24)9-5-11-23(14-21)12-8-18-6-3-2-4-7-18/h16,18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTBQCSRRJTMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N2CCC3(C2)CCCN(C3)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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